molecular formula C16H10F2N2O3 B5559423 N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide

Cat. No.: B5559423
M. Wt: 316.26 g/mol
InChI Key: KHYJJWHTQFTDTQ-UHFFFAOYSA-N
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Description

N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a phthalimide-derived compound characterized by a 1,3-dioxoisoindole core linked via an acetamide bridge to a 3,4-difluorophenyl group. Phthalimide derivatives are widely studied for their biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, often attributed to their ability to interact with biological targets such as enzymes or receptors through hydrogen bonding and hydrophobic interactions .

Properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F2N2O3/c17-12-6-5-9(7-13(12)18)19-14(21)8-20-15(22)10-3-1-2-4-11(10)16(20)23/h1-7H,8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYJJWHTQFTDTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-acetamide is a synthetic compound with potential biological activity. Its molecular formula is C16H10F2N2O3, and it is characterized by the presence of a difluorophenyl group and an isoindole moiety, which are known to contribute to various pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, antioxidant properties, and potential therapeutic applications.

Synthesis

The compound can be synthesized through a multi-step process involving the reaction of 3,4-difluoroaniline with appropriate carbonyl precursors to form the isoindole structure. The synthesis typically involves key reactions such as cyclization and acylation, which are essential for constructing the desired molecular framework.

Antioxidant Activity

Recent studies have evaluated the antioxidant potential of various derivatives related to this compound. The antioxidant activity is primarily assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity of Related Compounds

CompoundIC50 (µM)% Inhibition at 250 µM
Compound A39.3997.18 ± 1.42
Compound B39.7996.90 ± 1.39
Compound C42.3297.11 ± 1.12
Ascorbic Acid (Control)107.6791.26 ± 0.49
BHA (Control)51.6289.30 ± 1.37
BHT (Control)423.3723.05 ± 1.32

The results indicate that compounds related to this compound exhibit significant antioxidant activity, outperforming standard antioxidants like ascorbic acid and butylated hydroxyanisole (BHA) at comparable concentrations .

Case Study 1: Antioxidant Evaluation

In a study evaluating several derivatives of this compound for their antioxidant properties, it was found that these compounds showed a strong inhibitory effect on DPPH radicals at concentrations of 250 µM. The inhibition rates were significantly higher than those observed for traditional antioxidants like BHT .

Case Study 2: Pharmacological Implications

Another investigation into the pharmacological implications of this compound highlighted its potential in treating oxidative stress-related diseases due to its robust antioxidant activity. The study suggested that the structural elements of the compound could facilitate interactions with cellular pathways involved in oxidative damage repair .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Structural Distinctions
N-(3,4-Difluoro-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-acetamide (Target) 3,4-Difluorophenyl ~314.7 (estimated) Hypothesized: Enhanced binding affinity Fluorine atoms increase electronegativity and metabolic stability compared to chloro analogs
N-(3-Chloro-phenyl)-2-(1,3-dioxo-isoindol-2-yl)-acetamide 3-Chlorophenyl 314.72 Antimicrobial, anticancer Chlorine substituent may reduce metabolic stability vs. fluorine
N-(1,3-dioxo-isoindol-4-yl)-2-(phenylsulfanyl)acetamide Phenylsulfanyl Not reported Potential enzyme inhibition Sulfur-containing group alters lipophilicity and redox activity
N-[3-(1,3-dioxoisoindol-2-yl)phenyl]-2-(2-methylphenoxy)acetamide 2-Methylphenoxy ~386.4 Targeted therapeutic applications Phenoxy group improves solubility but may reduce membrane permeability
Sodium 6-(1,3-dioxo-isoindol-2-yl)-1-hexanesulfonate Hexanesulfonate Not reported Experimental phasing in crystallography Sulfonate group enhances water solubility, limiting cellular uptake

Key Findings from Structural Comparisons

Fluorine vs. Chlorine Substituents: The 3,4-difluorophenyl group in the target compound likely confers superior metabolic stability and binding affinity compared to the 3-chlorophenyl analog ().

Sulfur vs. Oxygen Linkers: Compounds with phenylsulfanyl groups () exhibit distinct redox properties and lipophilicity compared to oxygen-linked analogs (). Sulfur’s larger atomic size may facilitate interactions with cysteine residues in enzymes, while phenoxy groups improve solubility but reduce membrane penetration .

Complexity and Bioactivity: Dual-functional compounds, such as those combining isoindole with tetrahydroquinoline (), demonstrate that structural complexity can enhance target specificity. The target compound’s difluorophenyl group may similarly optimize interactions with hydrophobic enzyme pockets or DNA regions .

Solubility vs. Bioavailability : Sulfonated derivatives () prioritize solubility over cellular uptake, making them less suitable for therapeutic applications but valuable in crystallography. In contrast, the acetamide bridge in the target compound balances solubility and permeability .

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